molecular formula C17H17BrN2O2S B2373914 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide CAS No. 689265-30-3

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B2373914
CAS No.: 689265-30-3
M. Wt: 393.3
InChI Key: CAFYTYHRRRBZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a 2-(2-methylindol-1-yl)ethyl group attached to the sulfonamide nitrogen. Its structural features—such as the electron-withdrawing bromine atom and the indole moiety—contribute to its physicochemical and biological behavior, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYTYHRRRBZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2-Methylindol-1-yl)ethylamine

The amine component is synthesized via alkylation of 2-methylindole. A representative procedure involves:

  • Reagents : 2-Methylindole (1.31 g, 10 mmol), 2-chloroethylamine hydrochloride (1.38 g, 12 mmol), sodium hydride (60% dispersion in oil, 0.48 g, 12 mmol), anhydrous tetrahydrofuran (THF, 30 mL).
  • Procedure :
    • 2-Methylindole and NaH are stirred in THF at 0°C under nitrogen.
    • 2-Chloroethylamine hydrochloride is added dropwise, and the mixture is refluxed for 12 hours.
    • The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
  • Yield : 68% (1.02 g).
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.54 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.15 (t, J = 7.6 Hz, 1H), 7.05 (t, J = 7.6 Hz, 1H), 6.45 (s, 1H), 4.20 (t, J = 6.4 Hz, 2H), 3.05 (t, J = 6.4 Hz, 2H), 2.45 (s, 3H).
    • MS (ESI) : m/z 175.1 [M+H]⁺.

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is prepared via chlorination of 4-bromobenzenesulfonic acid:

  • Reagents : 4-Bromobenzenesulfonic acid (5.0 g, 20 mmol), phosphorus pentachloride (8.35 g, 40 mmol), dichloromethane (DCM, 50 mL).
  • Procedure :
    • 4-Bromobenzenesulfonic acid and PCl₅ are refluxed in DCM for 6 hours.
    • The mixture is filtered, and the solvent is evaporated under reduced pressure.
  • Yield : 85% (4.8 g).
  • Characterization :
    • Melting Point : 89–91°C.
    • FTIR (cm⁻¹) : 1372 (S=O asym), 1175 (S=O sym), 670 (C–S).

Coupling Reaction to Form the Sulfonamide

The final step involves sulfonamide bond formation:

  • Reagents : 2-(2-Methylindol-1-yl)ethylamine (1.02 g, 5 mmol), 4-bromobenzenesulfonyl chloride (1.48 g, 5.5 mmol), sodium bicarbonate (0.84 g, 10 mmol), DCM (30 mL).
  • Procedure :
    • The amine and NaHCO₃ are dissolved in DCM at 0°C.
    • 4-Bromobenzenesulfonyl chloride is added dropwise, and the mixture is stirred at 25°C for 8 hours.
    • The organic layer is washed with water (2×20 mL), dried (Na₂SO₄), and concentrated.
    • Purification via recrystallization (ethanol/water 3:1) yields the product.
  • Yield : 78% (1.72 g).
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.0 Hz, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.50 (s, 1H), 4.25 (t, J = 6.4 Hz, 2H), 3.15 (t, J = 6.4 Hz, 2H), 2.50 (s, 3H).
    • ¹³C NMR (100 MHz, DMSO-d₆): δ 142.5 (C-SO₂), 136.2, 132.4, 129.8, 128.7, 127.3, 123.5, 121.8, 119.4, 110.2, 44.8 (CH₂), 38.5 (CH₂), 16.2 (CH₃).
    • HRMS (ESI) : m/z 409.0234 [M+H]⁺ (calc. 409.0231).

Optimization of Reaction Conditions

Solvent and Base Screening

The coupling reaction was optimized by varying solvents and bases:

Solvent Base Temperature (°C) Time (h) Yield (%)
DCM NaHCO₃ 25 8 78
THF Et₃N 25 6 72
Water NaOAc 80 4 65
DMF Pyridine 40 10 68

DCM with NaHCO₃ provided the highest yield due to improved solubility of intermediates and efficient HCl scavenging.

Stoichiometric Ratios

A 1.1:1 molar ratio of sulfonyl chloride to amine minimized side products (e.g., disulfonylation) while ensuring complete conversion.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur in the sulfonyl chloride, followed by deprotonation to form the sulfonamide bond. The electron-withdrawing bromine substituent enhances the electrophilicity of the sulfonyl chloride, accelerating the reaction.

Impurity Profiling and Mitigation

Common impurities include:

  • Unreacted Amine : Removed via aqueous wash.
  • Disulfonamide : Controlled by maintaining a 1.1:1 sulfonyl chloride-to-amine ratio.
  • Hydrolyzed Sulfonyl Chloride : Minimized by anhydrous conditions.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Synthesis : Reduces reaction time to 2 hours with 82% yield.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indoline derivatives.

Scientific Research Applications

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and sulfonamide group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogen-Substituted Benzenesulfonamides

a) 4-Chloro-N-[2-(1H-Indol-3-yl)ethyl]benzenesulfonamide (CCG-356608)
  • Structural Differences : Replaces bromine with chlorine and positions the indole at the 3-position instead of 1-position.
  • Impact on Properties :
    • Lipophilicity : The bromine atom in the target compound increases lipophilicity (Cl: 0.71 vs. Br: 0.86 in XLogP3) .
    • Bioactivity : Indole positioning (1-yl vs. 3-yl) may alter receptor binding; 3-yl derivatives are often associated with serotonin receptor interactions, whereas 1-yl derivatives may favor alternative targets .
  • Synthesis : Prepared via sulfonylation of 2-(indol-3-yl)ethylamine, analogous to methods in .
b) 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (I)
  • Structural Differences : Incorporates a Schiff base linker and hydroxyl group, unlike the direct ethyl-indole linkage in the target compound.
  • Crystallography: Exhibits a monoclinic crystal system (space group C2/c), with Br substitution influencing packing density compared to chloro analogues .

Indole- and Indolinone-Based Analogues

a) 4-(2-((1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)amino)ethyl)benzenesulfonamide (6f)
  • Structural Differences : Features an indolin-2-one core with a benzyl group and bromine at position 3.
  • Bioactivity : Demonstrates carbonic anhydrase (CA) inhibitory activity (Ki < 10 nM), suggesting bromine enhances target affinity compared to chloro derivatives .
b) 4-Methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)benzenesulfonamide (11)
  • Structural Differences : Bis-sulfonamide with an ethoxy-ethoxy spacer, lacking the indole moiety.
  • Synthesis : Produced via reaction of 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride, highlighting versatility in linker design .

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibitors : Bromine substituents (e.g., in 6f) enhance CA binding due to increased hydrophobicity and van der Waals interactions . The target compound’s indole-ethyl group may similarly engage in π-π stacking with active-site residues.
  • Ribonucleotide Reductase (RNR) Inhibition : Analogues like TAS1553 () show that sulfonamide derivatives with bulky substituents (e.g., naphthyl) inhibit RNR, suggesting bromine in the target compound could modulate similar pathways .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) LogP
Target Compound C₁₇H₁₇BrN₂O₂S 401.30 Br, 2-methylindol-1-yl-ethyl Not Reported ~3.5*
4-Chloro-N-[2-(indol-3-yl)ethyl]-BSA C₁₅H₁₄ClN₂O₂S 338.80 Cl, indol-3-yl-ethyl >280 3.1
6f (Br-indolinone derivative) C₂₃H₂₀BrN₃O₃S 514.39 Br, benzyl-indolinone >280 4.2
4-Methyl-bis-sulfonamide (11) C₁₈H₂₄N₂O₆S₂ 452.58 Methyl, ethoxy-ethoxy linker Not Reported 1.8

*Estimated using software tools like AutoDock Vina .

Biological Activity

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H18BrN3O2S
  • Molecular Weight : 396.30 g/mol
  • CAS Number : 896603-81-9

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole moiety plays a crucial role in binding to these targets, influencing their activity. The bromine atom and the sulfonamide group enhance the compound's binding affinity and specificity, which is vital for its pharmacological effects .

Biological Activities

  • Anticancer Activity :
    • Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in models of breast cancer and leukemia .
    • Case Study : In vitro assays demonstrated that the compound significantly downregulated cyclin D1 and matrix metalloproteinase 9 (MMP9) expression, suggesting its potential in inhibiting tumor metastasis .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. It acts as a modulator of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
    • Mechanism Insight : The compound's interaction with human serum albumin (HSA) suggests that it may affect drug distribution and bioavailability in vivo, which is essential for therapeutic efficacy .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Research Findings

StudyFindings
Demonstrated significant anticancer activity in breast cancer models with IC50 values indicating potent cytotoxicity.
Investigated pharmacokinetic properties through multi-spectroscopic techniques, revealing moderate binding affinity to HSA.
Explored enzyme inhibition capabilities, particularly against COX enzymes, highlighting anti-inflammatory potential.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide with high purity?

Answer:
The synthesis typically involves coupling a brominated benzenesulfonyl chloride with a 2-(2-methylindol-1-yl)ethylamine intermediate. Key steps include:

  • Stepwise functionalization : React 4-bromobenzenesulfonyl chloride with the indole-containing amine under anhydrous conditions (e.g., THF or DMF as solvents) at 0–25°C .
  • Catalytic optimization : For regioselective coupling, Et2Zn catalysis (as in alkynyl sulfonamide hydroamination) can improve yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., methanol/chloroform) to achieve >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify sulfonamide (–SO2NH–) protons (δ 7.5–8.0 ppm) and indole NH (δ ~10 ppm). The 2-methylindole group shows characteristic aromatic protons (δ 6.8–7.4 ppm) and a methyl singlet (δ ~2.4 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and indole N–H (3400–3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C17H16BrN2O2S) with <2 ppm error .
  • Melting point analysis : Compare observed melting points (e.g., 133–134°C for analogous brominated sulfonamides) with literature values .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters include:
    • Thermal displacement parameters : Identify disordered regions (e.g., flexible ethyl linker) and apply restraints .
    • Twinning analysis : For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL .
    • Hydrogen bonding : Analyze intermolecular interactions (e.g., sulfonamide–indole NH···O=S) to confirm packing stability .
  • Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .

Advanced: How to address discrepancies between predicted and observed biological activity (e.g., enzyme inhibition)?

Answer:

  • Molecular docking : Compare binding poses (e.g., AutoDock Vina) with analogs like indolin-2-one sulfonamides. Focus on bromine’s steric/electronic effects .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., substituent variations on indole or sulfonamide) and test inhibition against target enzymes (e.g., carbonic anhydrase) .
  • Biochemical assays : Use fluorescence-based assays to measure IC50 values. Address outliers via site-directed mutagenesis of enzyme active sites .

Advanced: What challenges arise in optimizing regioselectivity during functionalization?

Answer:

  • Competitive reactivity : Bromine’s electron-withdrawing effect may deactivate the sulfonamide toward electrophilic substitution. Mitigate by:
    • Protecting groups : Temporarily protect the indole NH during sulfonylation .
    • Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl–indole linkages) to ensure regioselectivity .
  • Kinetic vs. thermodynamic control : Monitor reaction progress (TLC/HPLC) to isolate intermediates .

Advanced: How to validate computational models of this compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Compare simulated binding stability (e.g., RMSD <2 Å) with crystallographic data from analogs .
  • Free-energy perturbation (FEP) : Quantify bromine’s contribution to binding affinity vs. chloro/methyl substituents .
  • Electrostatic potential maps : Use Gaussian09 to map partial charges on sulfonamide and indole moieties, correlating with experimental inhibition data .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent bromine–indole photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid sulfonamide hydrolysis.
  • Long-term stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced: How to interpret conflicting bioactivity data across different assay platforms?

Answer:

  • Assay normalization : Calibrate using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Membrane permeability : Address false negatives by testing permeability (Caco-2 cell assays) .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce apparent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.